

# Spectroscopic Profile of But-1-yn-1-yltrimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: *But-1-yn-1-yltrimethylsilane*

Cat. No.: *B1265609*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **But-1-yn-1-yltrimethylsilane**, a valuable building block in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, supported by experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **But-1-yn-1-yltrimethylsilane**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **But-1-yn-1-yltrimethylsilane** provides characteristic signals for the trimethylsilyl group and the butynyl chain. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Protons	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Si(CH <sub>3</sub> ) <sub>3</sub>	0.15	singlet	-
CH <sub>3</sub>	1.15	triplet	7.6
CH <sub>2</sub>	2.24	quartet	7.6

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for **But-1-yn-1-yltrimethylsilane** are assigned as follows:

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
Si(CH <sub>3</sub> ) <sub>3</sub>	-0.6
CH <sub>3</sub> -CH <sub>2</sub>	13.4
CH <sub>3</sub> -CH <sub>2</sub>	14.7
C $\equiv$ C-Si	82.1
C $\equiv$ C-Si	108.5

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **But-1-yn-1-yltrimethylsilane** displays characteristic absorption bands for the carbon-carbon triple bond and the trimethylsilyl group.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C $\equiv$ C stretch	2174	Medium
Si-C stretch	1250, 842	Strong
C-H stretch (alkyl)	2967, 2932, 2874	Strong

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for alkynylsilanes like **But-1-yn-1-yltrimethylsilane**.

### NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Sample Preparation:

- Approximately 5-10 mg of **But-1-yn-1-yltrimethylsilane** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 32 scans are typically sufficient.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 10-12 ppm is set.
- Acquisition Time: An acquisition time of 3-4 seconds is employed.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the TMS signal at 0 ppm.

## Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like **But-1-yn-1-yltrimethylsilane**.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **But-1-yn-1-yltrimethylsilane** directly onto the center of the ATR crystal.

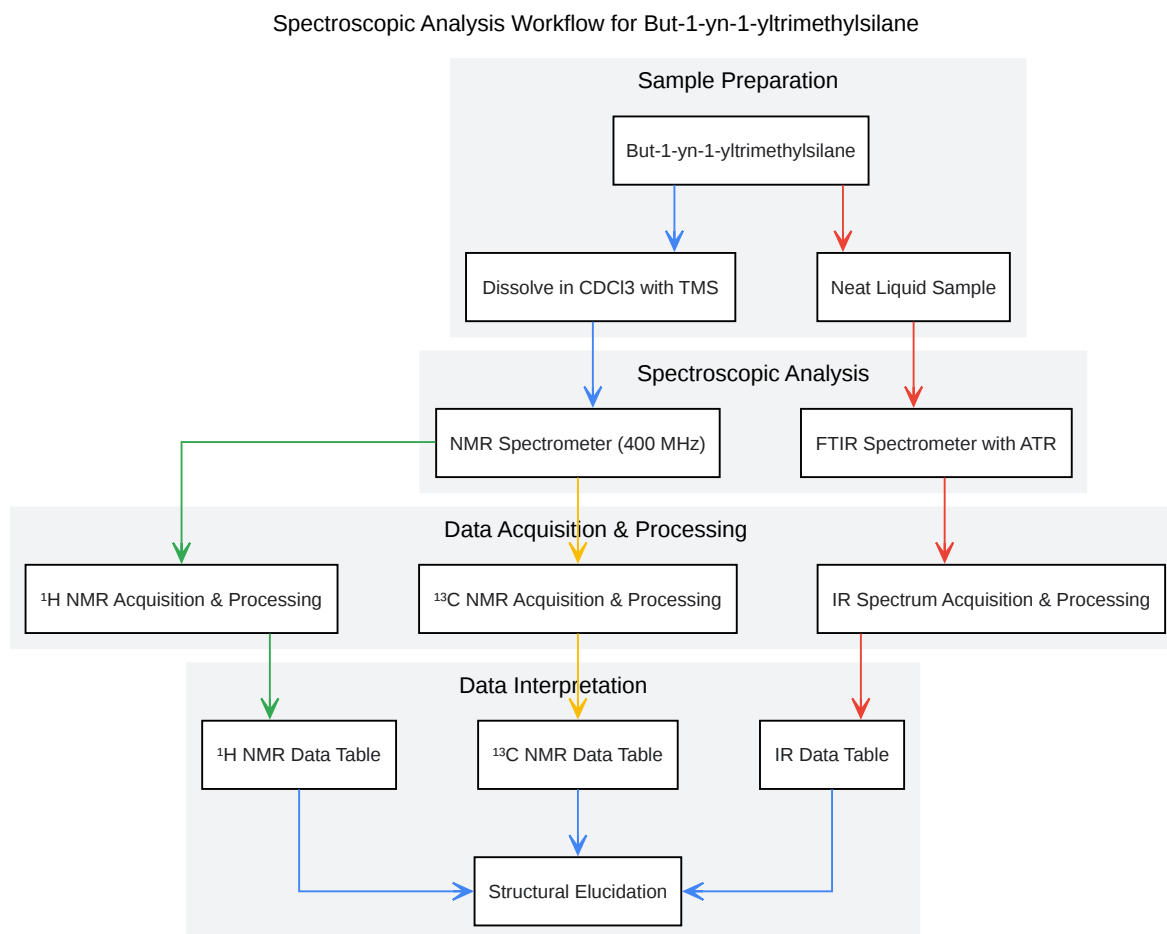
Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
- The sample spectrum is then acquired.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is recorded over a typical mid-IR range of 4000-400  $\text{cm}^{-1}$ .

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.



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Caption: Workflow for the spectroscopic analysis of **But-1-yn-1-yltrimethylsilane**.

Caption: Key NMR and IR correlations for **But-1-yn-1-yltrimethylsilane**.

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